5-Cyclohexyl-4-fluoro-2-methylaniline
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Overview
Description
5-Cyclohexyl-4-fluoro-2-methylaniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, featuring a cyclohexyl group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitroaniline, followed by reduction. The reaction conditions typically involve the use of reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of cyclohexylbenzene followed by fluorination and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like Pd/C are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Scientific Research Applications
5-Cyclohexyl-4-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Cyclohexyl-4-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application or biological context. For example, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylaniline: Similar structure but lacks the cyclohexyl group.
5-Fluoro-2-methylaniline: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Lacks the fluorine and methyl groups.
Uniqueness
5-Cyclohexyl-4-fluoro-2-methylaniline is unique due to the combination of the cyclohexyl, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
5-cyclohexyl-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C13H18FN/c1-9-7-12(14)11(8-13(9)15)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3 |
InChI Key |
AGSSXNTUECCYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2CCCCC2)F |
Origin of Product |
United States |
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